2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide
説明
This compound features a pyrazolo[1,5-d][1,2,4]triazin core fused with a 4-ethylphenyl group at position 2 and an N-(3-fluorophenyl)acetamide moiety at position 3. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX being widely used for refinement .
特性
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-2-14-6-8-15(9-7-14)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-5-3-4-16(22)10-17/h3-10,13,18-19,25H,2,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRSTIVUQJUHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound : Pyrazolo[1,5-d][1,2,4]triazin
- Key Features : A fused triazin ring system offering three nitrogen atoms, enabling diverse hydrogen-bonding interactions.
Compound (Example 83) : Pyrazolo[3,4-d]pyrimidin
- Key Features: A pyrimidine-fused pyrazole core, providing two nitrogen atoms in the pyrimidine ring.
Compound : 4,5-Dihydro-1H-pyrazole
- Key Features: A non-fused pyrazole ring with a carbothioamide group. The lack of fusion reduces rigidity, possibly decreasing binding affinity compared to fused systems .
Compounds : Triazol-3-yl derivatives
- Key Features : 1,2,4-Triazole cores with sulfur or oxygen linkages. These systems are smaller and less aromatic, limiting π-π interactions but enhancing metabolic stability .
Substituent Analysis
Key Observations :
Research Implications
- Bioactivity : Fluorine substituents (common across all compounds) enhance metabolic stability and electronegativity, critical for kinase inhibition or receptor binding.
- Structural Rigidity : The pyrazolo-triazin core’s fused system may improve target selectivity over less rigid analogs (e.g., ’s dihydropyrazole).
- Future Directions : Comparative studies on solubility, permeability, and in vitro activity are needed to validate structure-activity relationships.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
